(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide
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Overview
Description
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group, an acetamido group, and a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE typically involves multiple steps, starting with the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride. The next step involves the reaction of this intermediate with aniline to yield 2-(2-bromo-4-methylphenoxy)acetamido aniline. Finally, this compound undergoes a condensation reaction with (E)-3-aminobutanamide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the brominated phenoxy group would yield quinones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, altering their activity. The acetamido group can form hydrogen bonds with biological molecules, influencing their function. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of various proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{[2-(2-CHLORO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE: Similar structure but with a chlorine atom instead of bromine.
(3E)-3-{[2-(2-FLUORO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions with biological targets, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C19H20BrN3O3 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-phenylbutanamide |
InChI |
InChI=1S/C19H20BrN3O3/c1-13-8-9-17(16(20)10-13)26-12-19(25)23-22-14(2)11-18(24)21-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+ |
InChI Key |
BYYQQJWKQHRRNK-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
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